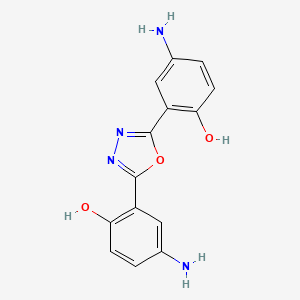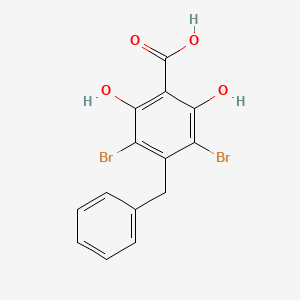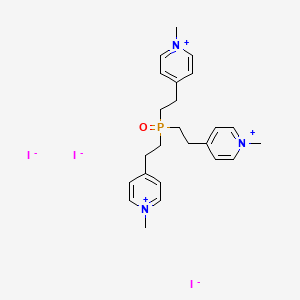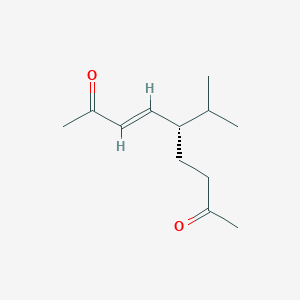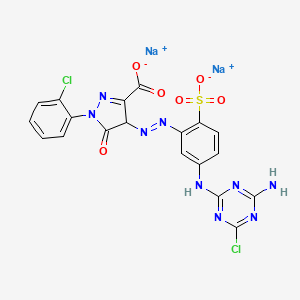
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt is a complex organic compound. It is often used in various industrial applications, including dyes and pigments due to its vibrant color properties. This compound is known for its stability and resistance to various environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the azo group, and finally the formation of the pyrazole ring. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound can be used as a staining agent due to its strong color properties. It is also studied for its potential biological activity and interactions with biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is widely used in the production of dyes and pigments. Its stability and resistance to fading make it ideal for use in textiles, plastics, and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, potassium salt
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its stability, color properties, and reactivity make it valuable in various applications.
Eigenschaften
CAS-Nummer |
99670-22-1 |
|---|---|
Molekularformel |
C19H11Cl2N9Na2O6S |
Molekulargewicht |
610.3 g/mol |
IUPAC-Name |
disodium;4-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H13Cl2N9O6S.2Na/c20-9-3-1-2-4-11(9)30-15(31)13(14(29-30)16(32)33)28-27-10-7-8(5-6-12(10)37(34,35)36)23-19-25-17(21)24-18(22)26-19;;/h1-7,13H,(H,32,33)(H,34,35,36)(H3,22,23,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
SHBZDDCVTWQNFH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




